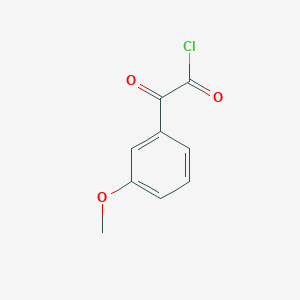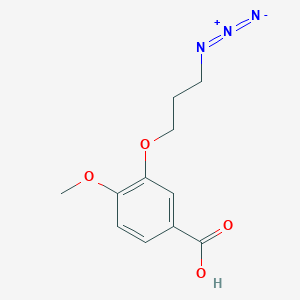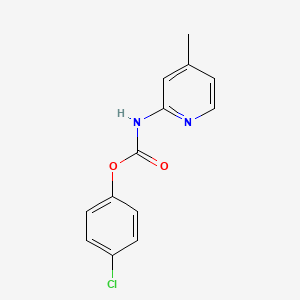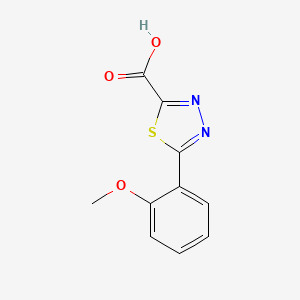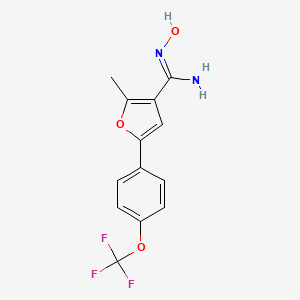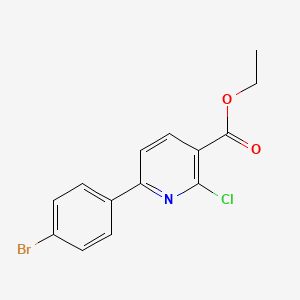![molecular formula C10H7F3N4O B1411012 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide CAS No. 2209527-75-1](/img/structure/B1411012.png)
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide
Overview
Description
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide (CTFA) is a compound that has been studied for its potential applications in various scientific fields. It is a derivative of 2-cyanoacetamide, a compound with a variety of uses, and is a member of the diazenylacetamide family. CTFA has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide has been studied for its potential applications in various scientific fields. It has been used as a reagent for the synthesis of various heterocyclic compounds, such as aryl-substituted pyrazolines and quinolines. It has also been used as a reactant in the synthesis of various organometallic compounds, such as palladium complexes. 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide has been used as a catalyst in the preparation of cyclic carbonates from epoxides and carbon dioxide. It has also been used in the preparation of aryl-substituted imidazoles.
Mechanism of Action
The mechanism of action of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide is not yet fully understood. It is believed to involve the formation of a carbocation intermediate, which undergoes a nucleophilic attack by a nucleophile, such as a hydroxide ion. This results in the formation of a new bond between the carbocation and the nucleophile, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide are not yet fully understood. However, it has been reported to have antimicrobial activity against a variety of bacteria and fungi. It has also been shown to have antioxidant activity, and to inhibit the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide for lab experiments include its low cost and ease of synthesis. It is also relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of using 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide is that it is not very soluble in water, so solubilizing agents may be needed to ensure proper solubility.
Future Directions
The potential future directions of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide research include further study of its mechanism of action, as well as its potential applications in the fields of drug design and delivery, biocatalysis, and organic synthesis. Other potential areas of research include its use as a catalyst in the synthesis of other heterocyclic compounds, and its potential applications in materials science. Additionally, further study of its biochemical and physiological effects is warranted, as well as its potential use in the development of novel therapeutic agents.
properties
IUPAC Name |
2-cyano-2-[[3-(trifluoromethyl)phenyl]diazenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)16-17-8(5-14)9(15)18/h1-4,8H,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBULCSESJZGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC(C#N)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



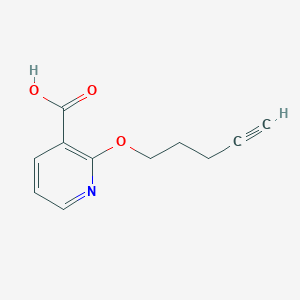
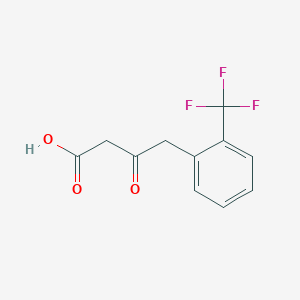
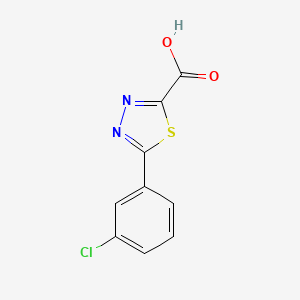
![tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride](/img/structure/B1410934.png)
![2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B1410936.png)
![(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1410939.png)
